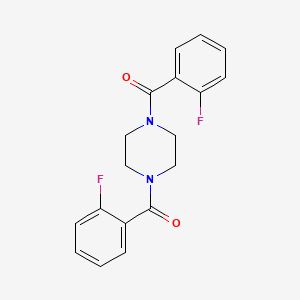
Piperazine-1,4-diylbis((2-fluorophenyl)methanone)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperazine-1,4-diylbis((2-fluorophenyl)methanone) is a chemical compound with diverse applications in scientific research. Its unique structure enables investigations in drug discovery, materials science, and organic synthesis. It has a CAS Number of 304510-78-9 and a linear formula of C18H16F2N2O2 .
Synthesis Analysis
Recent developments in the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of Piperazine-1,4-diylbis((2-fluorophenyl)methanone) is represented by the InChI code1S/C18H16F2N2O2/c19-15-7-3-1-5-13(15)17(23)21-9-11-22(12-10-21)18(24)14-6-2-4-8-16(14)20/h1-8H,9-12H2 . The molecular weight is 330.33 . Physical And Chemical Properties Analysis
Piperazine-1,4-diylbis((2-fluorophenyl)methanone) is a white to yellow solid . The storage temperature is 2-8°C .Aplicaciones Científicas De Investigación
Synthesis of Medicinal Compounds
"Piperazine-1,4-diylbis((2-fluorophenyl)methanone)" serves as a precursor or intermediate in the synthesis of various pharmacologically active compounds. For instance, a simple and efficient synthesis method has been developed for the antimigraine drug Lomerizine, starting from bis(4-fluorophenyl)methanone, demonstrating its pivotal role in drug development processes (Narsaiah & Kumar, 2010). Similarly, the synthesis of flunarizine, a drug used for migraine prevention, highlights the importance of compounds like "Piperazine-1,4-diylbis((2-fluorophenyl)methanone)" in the pharmaceutical industry (Shakhmaev et al., 2016).
Analytical Method Development
In analytical chemistry, methods have been developed for the separation and identification of drug compounds and their degradation products, showcasing the role of "Piperazine-1,4-diylbis((2-fluorophenyl)methanone)" and related structures in enhancing analytical capabilities. For example, micellar liquid chromatography (MLC) has been used for the analysis of flunarizine and its degradation products, underlining the compound's utility in improving drug analysis and quality control (El-Sherbiny et al., 2005).
Material Science and Sensing Applications
In material science, derivatives of piperazine structures have been explored for creating solvent-polarity reconfigurable fluorescent logic gates. These materials demonstrate potential applications in probing cellular microenvironments and protein interfaces due to their responsive fluorescent properties (Gauci & Magri, 2022).
Antimicrobial and Biological Activity
Compounds synthesized from piperazine derivatives have been evaluated for their antimicrobial and biological activities. Novel conazole analogues, for instance, have shown promising results against various pathogens, indicating the potential of "Piperazine-1,4-diylbis((2-fluorophenyl)methanone)" derivatives in the development of new antimicrobial agents (Mermer et al., 2018).
Safety and Hazards
The safety information for Piperazine-1,4-diylbis((2-fluorophenyl)methanone) includes several hazard statements: H302, H315, H320, H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes eye irritation, and may cause respiratory irritation . The precautionary statements include P264, P270, P301+P312, P330 , which advise washing thoroughly after handling, not eating, drinking, or smoking when using this product, and calling a poison center or doctor if you feel unwell .
Propiedades
IUPAC Name |
[4-(2-fluorobenzoyl)piperazin-1-yl]-(2-fluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N2O2/c19-15-7-3-1-5-13(15)17(23)21-9-11-22(12-10-21)18(24)14-6-2-4-8-16(14)20/h1-8H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOSNYEFLNVJNHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CC=C2F)C(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

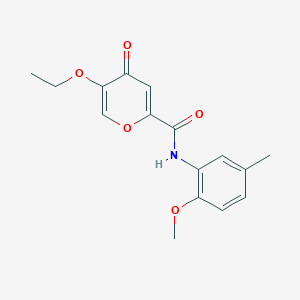
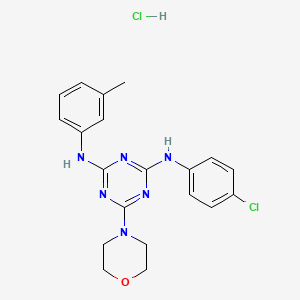
![4-{1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-fluorobenzyl)pyrrolidin-2-one](/img/structure/B2532005.png)

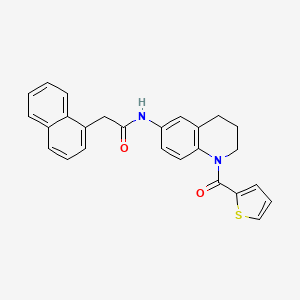
![(E)-4-(Dimethylamino)-N-[[6-(4-ethylpiperazin-1-yl)pyridin-3-yl]methyl]but-2-enamide](/img/structure/B2532011.png)
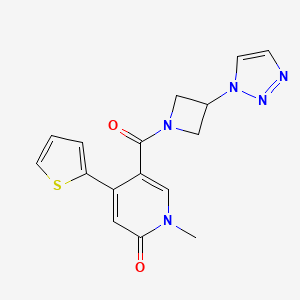

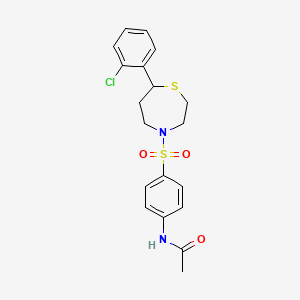
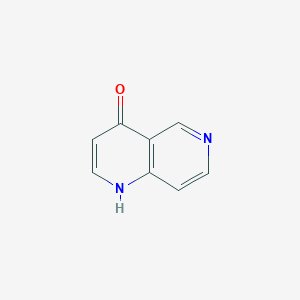
![N-cyclopentyl-2-[1-(2-thienylsulfonyl)piperidin-4-yl]acetamide](/img/structure/B2532022.png)
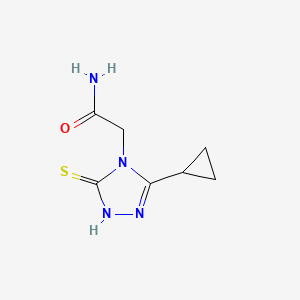
![5-methyl-2-(methylsulfanyl)-N-phenyl-7-(thiophen-2-yl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2532024.png)
